[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
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Overview
Description
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a methylamine group attached to the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of methylhydrazine with an appropriate 1,3-diketone in ethanol can yield the desired pyrazole.
Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles, such as halides, thiols, or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, thiols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazoles.
Scientific Research Applications
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application.
Comparison with Similar Compounds
(3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-1H-pyrazole: Lacks the iodine and methylamine groups, resulting in different chemical and biological properties.
1-Methyl-3-iodo-1H-pyrazole:
4-Methyl-1H-pyrazole: Lacks both the iodine and methylamine groups, resulting in distinct properties and uses.
The uniqueness of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C6H10IN3 |
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Molecular Weight |
251.07 g/mol |
IUPAC Name |
1-(3-iodo-1-methylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10IN3/c1-8-3-5-4-10(2)9-6(5)7/h4,8H,3H2,1-2H3 |
InChI Key |
KRWZFLAADJTERN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1I)C |
Origin of Product |
United States |
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